

sample preparation techniques for N-Nitroso Fluoxetine analysis.

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Compound of Interest

Compound Name: *N-Nitroso Fluoxetine*

Cat. No.: *B8145674*

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Application Notes & Protocols for N-Nitroso Fluoxetine Analysis

Introduction

N-Nitroso-fluoxetine is a nitrosamine impurity that can form during the synthesis, storage, or handling of Fluoxetine, a widely used antidepressant.^[1] Due to the potential health risks associated with nitrosamine compounds, regulatory agencies such as the FDA and EMA have established stringent guidelines for their control in pharmaceutical products.^{[1][2]} This document provides detailed sample preparation techniques and analytical methodologies for the accurate quantification of N-Nitroso-fluoxetine in fluoxetine drug substances and tablets. The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the precise detection and quantification of N-Nitroso-fluoxetine at trace levels.^[1] The methods described herein are based on established and validated procedures to ensure sensitivity, accuracy, and compliance with regulatory expectations.^[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the validated analytical methods for N-Nitroso-fluoxetine analysis.

Table 1: Method Performance Characteristics

Parameter	Method 1: Fluoxetine Tablets	Method 2: Fluoxetine Drug Substance
Limit of Detection (LOD)	0.03 ppm/MDD	Not Reported
Limit of Quantification (LOQ)	0.09 ppm/MDD	0.1 µg/g
Linearity Range	0.5 - 100 ng/mL	1 - 40 ng/mL
Correlation Coefficient (r^2)	> 0.99	Not Reported
Recovery	93 - 96%	Not Reported
Repeatability (%RSD)	2.0% at 2 ng/mL	Not Reported

Experimental Protocols

Two primary methods are detailed below, one for the analysis of N-Nitroso-fluoxetine in fluoxetine tablets and another for the fluoxetine drug substance.

Protocol 1: Analysis of N-Nitroso-fluoxetine in Fluoxetine Tablets

This protocol is adapted from a validated LC-MS/MS method for the determination of N-Nitroso-fluoxetine in fluoxetine immediate-release tablets.

1. Materials and Reagents

- N-Nitroso-fluoxetine reference standard
- Fluoxetine tablets (homogenized)
- Pyrrolidine solution (approx. 10 mg/mL in methanol)
- Acetonitrile (LC-MS grade)
- Water (ultrapure)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Plastic centrifuge tubes
- Vortex mixer
- Ultrasonic bath
- Membrane filters (e.g., 0.22 μ m PVDF)
- HPLC vials

2. Standard Solution Preparation

- Stock Solution (approx. 100 μ g/mL): Accurately weigh approximately 10 mg of N-Nitroso-fluoxetine and dissolve it in 100 mL of methanol. Store this solution at 2-8 °C.
- Calibration and Spiking Solutions: Prepare a series of calibration standards by diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v).

3. Sample Preparation

- Weigh approximately 50 mg of the homogenized fluoxetine tablet sample into a plastic centrifuge tube.
- Add 50 μ L of the pyrrolidine solution.
- Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).
- Vortex the tube to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 10 minutes.
- Filter the resulting solution through a membrane filter into an HPLC vial.

4. LC-MS/MS Instrumental Conditions

- LC System: Shimadzu HPLC or equivalent
- Mass Spectrometer: Sciex QTrap 5500 or equivalent
- Column: XTerra MS C18, 3.5 μ m, 3.0 x 100 mm, Waters
- Mobile Phase A: Water with 0.1% Formic acid
- Mobile Phase B: Acetonitrile
- Ionization Mode: Electrospray Ionization (ESI), Positive

Protocol 2: Analysis of N-Nitroso-fluoxetine in Fluoxetine Drug Substance

This protocol is designed for the determination of N-Nitroso-fluoxetine in the fluoxetine active pharmaceutical ingredient (API).

1. Materials and Reagents

- N-Nitroso-fluoxetine reference standard
- N-Nitroso-fluoxetine-d5 isotope-labeled internal standard (IS)
- Fluoxetine drug substance
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate (reagent grade)
- Deionized water (resistivity $\geq 18 \text{ M}\Omega\cdot\text{cm}$)
- Centrifuge tubes (15 mL, PP)
- Vortex mixer
- Ultrasonicator

- Centrifuge ($\geq 3000 \times g$)
- Membrane filters (0.22 μm , PVDF)
- Volumetric flasks (10 mL, amber)

2. Standard and Internal Standard Solution Preparation

- **Standard Stock Solution:** Accurately weigh about 5 mg of N-Nitroso-fluoxetine reference standard into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Store in a refrigerator.
- **Internal Standard Stock Solution:** Accurately weigh about 2.5 mg of N-Nitroso-fluoxetine-d5 into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Store in a refrigerator.
- **Working Internal Standard Solution (10 ng/mL):** Dilute the internal standard stock solution with methanol.
- **Standard Solutions (1-40 ng/mL):** Mix appropriate volumes of the standard stock solution and the working internal standard solution, and dilute with methanol to achieve the desired concentrations.

3. Sample Preparation

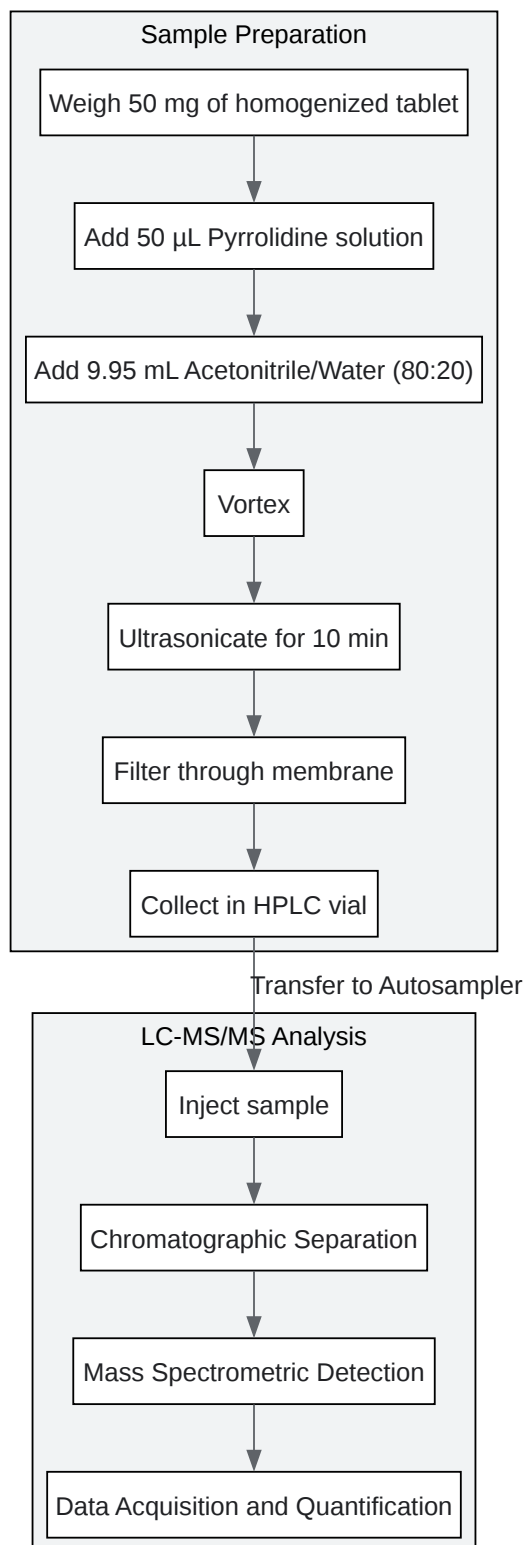
- Accurately weigh about 0.1 g of the fluoxetine drug substance sample into a centrifuge tube.
- Add 1 mL of the internal standard solution (10 ng/mL) and 9 mL of methanol.
- Mix the contents well and sonicate for 5 minutes.
- Centrifuge the tube at $3000 \times g$ for 5 minutes.
- Filter the supernatant through a membrane filter, and collect the filtrate as the sample solution.

4. LC-MS/MS Instrumental Conditions

- LC System: Agilent or equivalent
- Mass Spectrometer: Triple quadrupole or equivalent
- Column: Symmetry C18, 3.5 μ m, 4.6 mm i.d. \times 15 cm, or equivalent
- Column Temperature: 40°C
- Mobile Phase A: 10 mM Ammonium formate in deionized water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.8 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: ESI+
- Detection Mode: Multiple Reaction Monitoring (MRM)

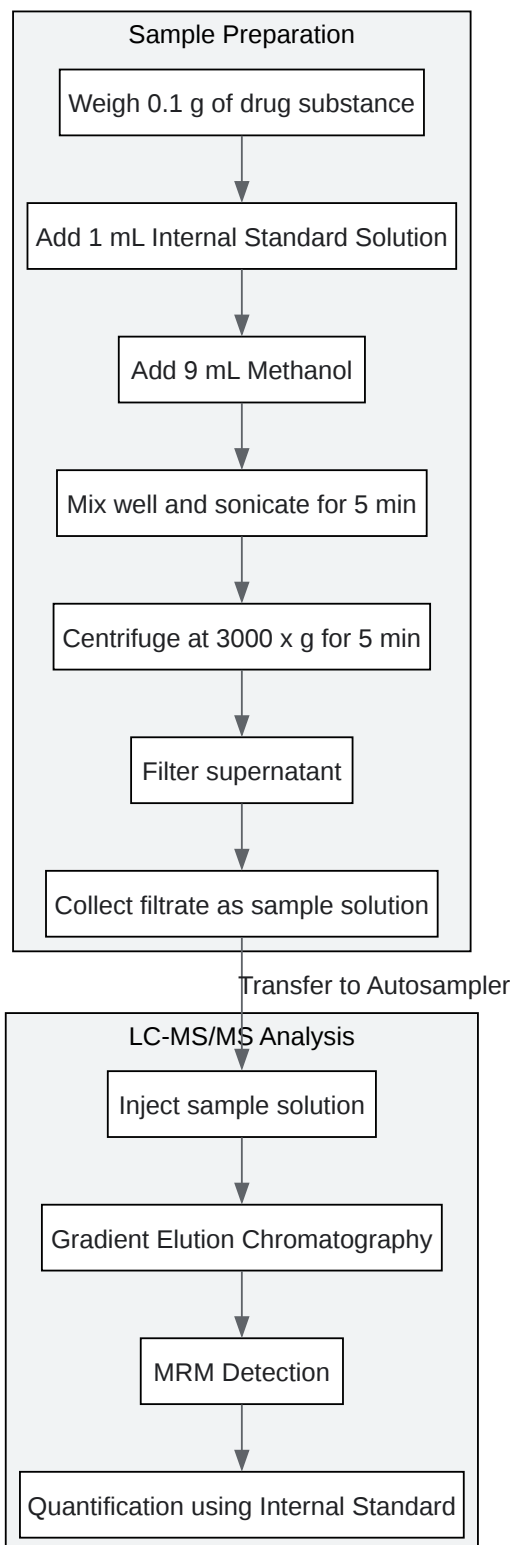
Visualizations

Experimental Workflow for N-Nitroso Fluoxetine Analysis in Tablets

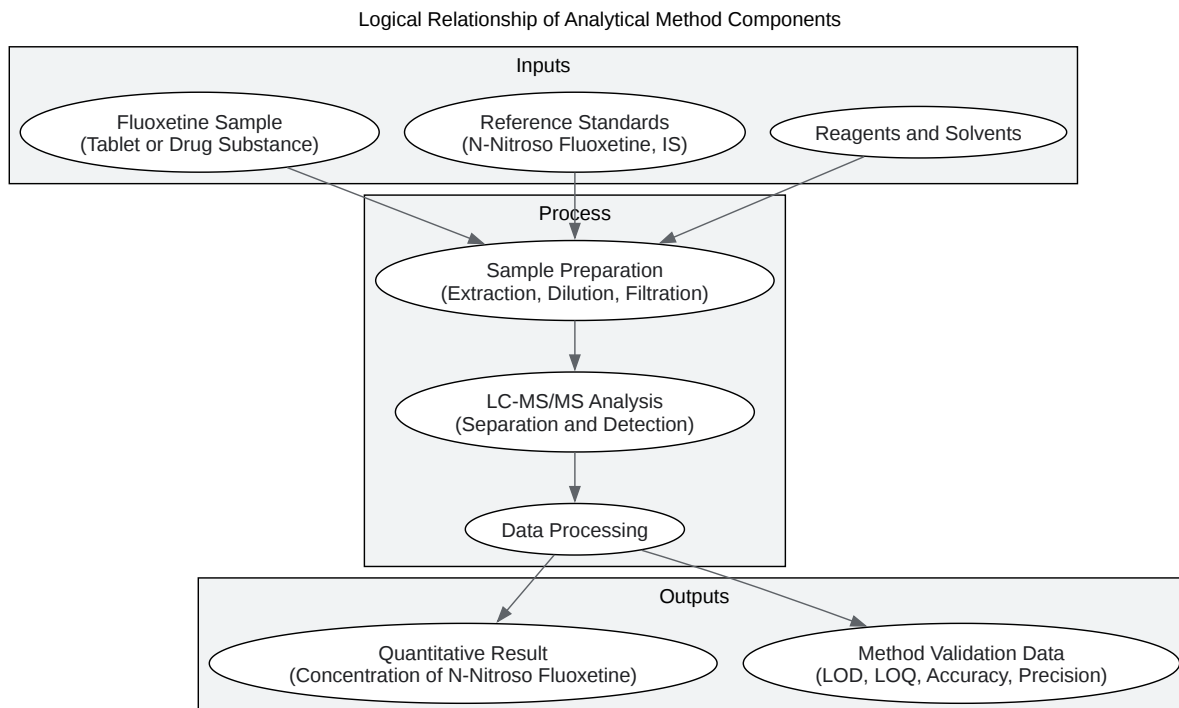
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Caption: Workflow for tablet sample preparation and analysis.

Experimental Workflow for N-Nitroso Fluoxetine Analysis in Drug Substance

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Caption: Workflow for drug substance sample preparation and analysis.



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Caption: Key components of the analytical method.

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